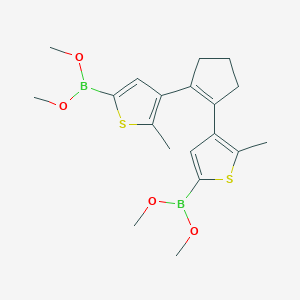
Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate is a complex organic compound with the molecular formula C19H26B2O4S2 and a molecular weight of 404.16 g/mol This compound features a cyclopentene ring fused with two thiophene rings, each substituted with a methyl group and a boronate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate typically involves the following steps:
Formation of the Cyclopentene Core: The cyclopentene core is synthesized through a Diels-Alder reaction between a diene and a dienophile.
Thiophene Ring Formation: The thiophene rings are introduced via a cyclization reaction involving sulfur-containing precursors.
Methylation: Methyl groups are added to the thiophene rings through a Friedel-Crafts alkylation reaction.
Boronate Ester Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and catalyst loading. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the boronate esters to boronic acids.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Boronic acids.
Substitution: Substituted thiophene derivatives.
科学的研究の応用
Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.
類似化合物との比較
Tetramethyl (cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))diboronate can be compared with similar compounds such as:
4,4’- (Cyclopent-1-ene-1,2-diylbis(5-methylthiophene-4,2-diyl))dibenzaldehyde: Similar structure but with aldehyde groups instead of boronate esters.
3,3’- (Cyclopent-1-ene-1,2-diyl)bis(5-chloro-2-methylthiophene): Contains chloro substituents instead of boronate esters.
Uniqueness
The presence of boronate ester groups in this compound imparts unique reactivity and potential for forming boron-containing polymers and materials, distinguishing it from other similar compounds .
特性
分子式 |
C19H26B2O4S2 |
|---|---|
分子量 |
404.2 g/mol |
IUPAC名 |
[4-[2-(5-dimethoxyboranyl-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-2-yl]-dimethoxyborane |
InChI |
InChI=1S/C19H26B2O4S2/c1-12-16(10-18(26-12)20(22-3)23-4)14-8-7-9-15(14)17-11-19(27-13(17)2)21(24-5)25-6/h10-11H,7-9H2,1-6H3 |
InChIキー |
WMGUYFACZRNZCD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(S1)C)C2=C(CCC2)C3=C(SC(=C3)B(OC)OC)C)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-Diphenyl-[4,4']bi[[1,3]dioxanyl]-5,5'-diol](/img/structure/B13383103.png)

![1-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-2-tetrahydrofuryl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid](/img/structure/B13383120.png)

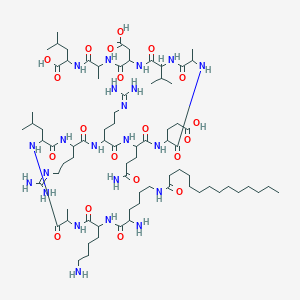
![2-[6-(Cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13383137.png)
![6-(1-Hydroxyethyl)-7-oxo-3-(oxolan-2-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13383140.png)
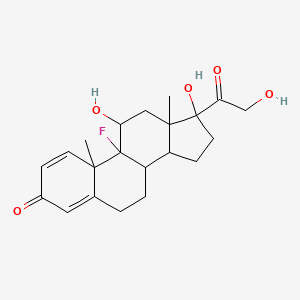
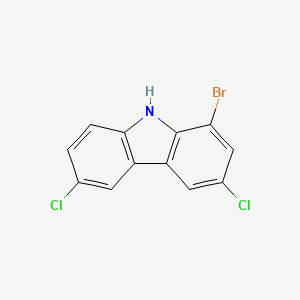
![2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B13383160.png)
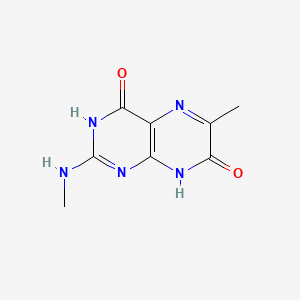
![2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13383166.png)
![9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one](/img/structure/B13383169.png)
